molecular formula C11H16S B7906989 2-(4-iso-Propylphenyl)ethanethiol

2-(4-iso-Propylphenyl)ethanethiol

Cat. No.: B7906989
M. Wt: 180.31 g/mol
InChI Key: MJYVKOGBOBKBIB-UHFFFAOYSA-N
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Description

2-(4-iso-Propylphenyl)ethanethiol is an organic compound with the molecular formula C11H16S. It belongs to the class of thiols, which are sulfur-containing organic compounds characterized by the presence of a thiol group (-SH). This compound is known for its distinct odor and is used in various chemical applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-iso-Propylphenyl)ethanethiol undergoes various chemical reactions, including:

    Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids.

    Reduction: Thiols can be reduced to form the corresponding hydrocarbons.

    Substitution: Thiols can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides, sulfinic acids, sulfonic acids

    Reduction: Corresponding alkanes

    Substitution: Halogenated compounds

Properties

IUPAC Name

2-(4-propan-2-ylphenyl)ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-6,9,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYVKOGBOBKBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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